molecular formula C12H6Cl2N2 B3189586 2,7-Dichlorophenazine CAS No. 3372-79-0

2,7-Dichlorophenazine

Cat. No. B3189586
CAS RN: 3372-79-0
M. Wt: 249.09 g/mol
InChI Key: NWAQHIWGPITNGK-UHFFFAOYSA-N
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Description

2,7-Dichlorophenazine is a chemical compound with the molecular formula C12H6Cl2N2 . It is related to dichloralphenazone, which is a 1:2 mixture of antipyrine with chloral hydrate . Dichloralphenazone is used in combination with paracetamol and isometheptene as an active ingredient of medications for migraine and tension headaches .


Synthesis Analysis

The synthesis of phenazines, which includes 2,7-Dichlorophenazine, involves several general approaches. These include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .


Molecular Structure Analysis

The molecular structure of 2,7-Dichlorophenazine is based on the phenazine skeleton, which is a polycyclic aromatic compound with the molecular formula C12H6Cl2N2 .


Chemical Reactions Analysis

Phenazines, including 2,7-Dichlorophenazine, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc . The chemical reactions involved in the synthesis of phenazines have been extensively studied and include methods such as the Wohl–Aue method, Beirut method, and others .

Scientific Research Applications

Synthesis Methodology

One significant application of 2,7-Dichlorophenazine derivatives lies in their synthesis. A study by Guirado, Cerezo, and Arellano (1997) presents an efficient, one-pot method for synthesizing 1,4-dichlorophenazines, which can be related to 2,7-Dichlorophenazine. This method utilizes 3,3,6,6-tetrachloro-1,2-cyclohexanedione as a synthetic equivalent for 3,6-dichloro-1,2-benzoquinone, yielding nearly quantitative results. The crystallographic X-ray structure of specific compounds within this family was also determined, highlighting the potential for detailed structural analysis of these chemicals (Guirado, Cerezo, & Arellano, 1997).

Anticancer Potential

Another area of interest is the exploration of anticancer effects of certain derivatives. Rashid, Saeed, and Iqbal (2020) investigated the anticancer potential of synthetic triazine hybrids of stilbene for cervical and breast carcinoma cells. The study revealed that specific compounds may activate the mitochondrial pathway of apoptosis in cancer cells, suggesting the potential use of these compounds in designing new anticancer drugs (Rashid, Saeed, & Iqbal, 2020).

Environmental and Toxicological Studies

The environmental impact and toxicological aspects of dichlorophenazine derivatives have also been studied. Zuanazzi, Ghisi, and Oliveira (2020) conducted a scientometric review of studies on the toxicity of 2,4-D herbicides, related to the 2,7-Dichlorophenazine class. The review provides insights into the specific characteristics of toxicity and mutagenicity of these compounds, highlighting the importance of research in areas like molecular biology and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).

properties

IUPAC Name

2,7-dichlorophenazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAQHIWGPITNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C3C=CC(=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293124
Record name 2,7-Dichlorophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dichlorophenazine

CAS RN

3372-79-0
Record name NSC87327
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87327
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7-Dichlorophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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